Cas no 227011-48-5 ([(2S,4R,5R,5As,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate)
![[(2S,4R,5R,5As,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate structure](https://ja.kuujia.com/scimg/cas/227011-48-5x500.png)
227011-48-5 structure
商品名:[(2S,4R,5R,5As,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate
[(2S,4R,5R,5As,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate 化学的及び物理的性質
名前と識別子
-
- 9-Deacetyl-9-benzoyl- 10-debenzoyl-4β,20-epoxytaxchinin A
- [ "" ]
- 9-Deacetyl-9-benzoyl-10-debenzoyl-4β,20-epoxytaxchinin A
- A,20-epoxytaxchinin A
- [(2S,4R,5R,5As,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3
- (2S,3aS,4S,4aR,5R,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-d
- 227011-48-5
- 9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A
- [(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate
- 9-Deacetyl-9-benzoyl-
- 10-debenzoyl-4beta,20-epoxytaxchinin A
- [(2S,4R,5R,5As,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate
-
- インチ: 1S/C31H40O11/c1-15-19(34)13-30(28(4,5)38)22(15)23(36)25(42-27(37)18-10-8-7-9-11-18)29(6)21(40-16(2)32)12-20(35)31(14-39-31)24(29)26(30)41-17(3)33/h7-11,19-21,23-26,34-36,38H,12-14H2,1-6H3/t19-,20-,21-,23+,24-,25-,26-,29+,30-,31+/m0/s1
- InChIKey: VXDWKDPOYAZLDR-TWEGWBIASA-N
- ほほえんだ: O1C[C@@]21[C@H](C[C@@H]([C@@]1(C)[C@H]([C@@H](C3=C(C)[C@H](C[C@@]3(C(C)(C)O)[C@H]([C@H]21)OC(C)=O)O)O)OC(C1C=CC=CC=1)=O)OC(C)=O)O
計算された属性
- せいみつぶんしりょう: 588.25706209g/mol
- どういたいしつりょう: 588.25706209g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 11
- 重原子数: 42
- 回転可能化学結合数: 8
- 複雑さ: 1160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 172
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.38±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 724.3±0.0 °C at 760 mmHg
- フラッシュポイント: 230.1±0.0 °C
- ようかいど: ほとんど溶けない(0.059 g/l)(25ºC)、
- じょうきあつ: 0.0±0.0 mmHg at 25°C
[(2S,4R,5R,5As,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
[(2S,4R,5R,5As,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3313-5mg |
9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A |
227011-48-5 | 5mg |
¥ 4510 | 2024-07-20 | ||
TargetMol Chemicals | TN3313-1 mL * 10 mM (in DMSO) |
9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A |
227011-48-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6860 | 2023-09-15 | |
TargetMol Chemicals | TN3313-1 ml * 10 mm |
9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A |
227011-48-5 | 1 ml * 10 mm |
¥ 6860 | 2024-07-24 | ||
TargetMol Chemicals | TN3313-5 mg |
9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A |
227011-48-5 | 98% | 5mg |
¥ 4,510 | 2023-07-11 | |
A2B Chem LLC | AF36334-5mg |
9-Deacetyl-9-benzoyl-10-debenzoyl-4β,20-epoxytaxchinin A |
227011-48-5 | 96.0% | 5mg |
$802.00 | 2024-04-20 | |
TargetMol Chemicals | TN3313-1 ml * 10 mm |
9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A |
227011-48-5 | 1 ml * 10 mm |
¥ 6860 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3313-1 mg |
9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A |
227011-48-5 | 1mg |
¥3235.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3313-5mg |
9-Deacetyl-9-benzoyl-10-debenzoyl-4beta,20-epoxytaxchinin A |
227011-48-5 | 5mg |
¥ 4510 | 2024-07-24 |
[(2S,4R,5R,5As,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate 関連文献
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
5. Book reviews
227011-48-5 ([(2S,4R,5R,5As,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate) 関連製品
- 81590-28-5(Tetrabromophenol Blue Disodium Salt)
- 2138039-42-4(6-(Tert-butylamino)-3-(trifluoromethyl)pyridine-2-carboxylic acid)
- 1795291-74-5(1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-[(2,4,5-trifluorophenyl)amino]ethan-1-one)
- 683241-80-7(2H-BENZIMIDAZOL-2-ONE, 5-CHLORO-1,3-DIHYDRO-6-(TRIFLUOROMETHYL)-)
- 2680675-61-8(6-Hydroxy-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid)
- 1437435-90-9(2-(7-Bromo-1-oxo-1H-phthalazin-2-yl)-butyric acid)
- 1468-82-2(2-Bromo-1-(thiophen-3-yl)ethanone)
- 1600336-62-6(3,3-dimethoxy-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one)
- 2137866-22-7(7-(1-ethylcyclobutyl)-4H,5H,6H,7H-thieno2,3-cpyridine)
- 2229560-41-0(2-(pyrimidin-5-yl)prop-2-enoic acid)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
